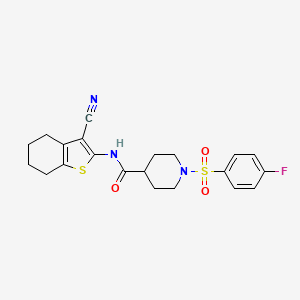

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide

Description

Discovery Chronology in Benzothiophene Chemistry

The synthesis of benzothiophene derivatives originated in the mid-20th century, driven by interest in sulfur-containing heterocycles for dye chemistry and polymer science. Early work focused on simple benzothiophene cores, such as unsubstituted analogs and halogenated variants, synthesized via Friedel-Crafts alkylation or cyclization of thiophenol derivatives. The introduction of tetrahydrobenzothiophene scaffolds in the 1990s marked a pivotal shift, enabling enhanced conformational rigidity and improved bioavailability compared to planar aromatic systems.

A critical breakthrough occurred with the development of regioselective functionalization strategies for the 4,5,6,7-tetrahydrobenzo[b]thiophene core. For example, Singh and coworkers demonstrated the utility of o-silylaryl triflates in one-step benzothiophene synthesis, enabling efficient construction of the bicyclic framework. Subsequent advances, such as the oxidation of benzo[b]thiophene to 1,1-dioxide derivatives, expanded the reactivity profile of these systems, allowing for nitration and reductive amination at the C3 and C6 positions. These methods laid the groundwork for synthesizing N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide, which combines a tetrahydrobenzothiophene core with a fluorobenzenesulfonyl-piperidine carboxamide side chain.

Evolutionary Trajectory in Medicinal Chemistry Literature

The incorporation of benzothiophene derivatives into medicinal chemistry accelerated in the 2000s, with researchers exploiting their electron-rich aromatic systems for interactions with enzymatic active sites. Early studies highlighted the potential of 4,5,6,7-tetrahydrobenzo[b]thiophene carboxamides as kinase inhibitors, particularly against targets like PDK1 and LDHA, which are overexpressed in colorectal cancer. Structural modifications, such as the addition of cyano groups at the C3 position, were found to enhance hydrogen bonding with residues like PHE177 and GLN413 in computational models.

The fusion of benzothiophene cores with sulfonamide-containing side chains emerged as a strategy to improve solubility and target selectivity. For instance, Johnson et al. demonstrated that benzothiophene piperidine ureas act as covalent inhibitors of fatty acid amide hydrolase (FAAH), leveraging the sulfonamide group’s ability to engage catalytic serines. This work directly informed the design of this compound, where the 4-fluorobenzenesulfonyl moiety enhances both binding affinity and metabolic stability.

Paradigm Shifts in Target-Specific Drug Design

The compound exemplifies three major shifts in modern drug design:

1. Covalent Inhibition Strategies : By incorporating electrophilic groups like sulfonamides, researchers shifted from reversible competitive inhibitors to covalent modifiers that form stable bonds with target enzymes. For example, the 4-fluorobenzenesulfonyl group in this compound may act as a leaving group, enabling nucleophilic attack by active site serines or cysteines.

2. Computational-Guided Optimization : Molecular docking studies have been instrumental in refining the compound’s interactions with proteins. Simulations of analogous tetrahydrobenzothiophene derivatives revealed that the cyano group at C3 participates in hydrogen bonding with backbone amides, while the piperidine carboxamide occupies hydrophobic pockets adjacent to the active site.

3. Polypharmacology Mitigation : Early benzothiophene derivatives often exhibited off-target effects due to promiscuous binding. The current compound’s design addresses this through steric hindrance from the tetrahydro ring and electronic tuning via the fluorine atom, which reduces affinity for non-target hydrolases.

Propriétés

IUPAC Name |

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-(4-fluorophenyl)sulfonylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22FN3O3S2/c22-15-5-7-16(8-6-15)30(27,28)25-11-9-14(10-12-25)20(26)24-21-18(13-23)17-3-1-2-4-19(17)29-21/h5-8,14H,1-4,9-12H2,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHAZHLUWGXPKLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22FN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide typically involves multi-step organic reactions. The starting materials may include benzothiophene derivatives, piperidine, and fluorobenzenesulfonyl chloride. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using industrial-grade equipment, and ensuring compliance with safety and environmental regulations.

Analyse Des Réactions Chimiques

Types of Reactions

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove or alter functional groups.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Applications De Recherche Scientifique

Chemical Properties and Structure

This compound belongs to a class of molecules that exhibit diverse biological activities due to their unique structural features. Its molecular formula is with a molecular weight of approximately 421.51 g/mol. The presence of a cyano group and a benzothiophene moiety contributes to its reactivity and interaction with biological targets.

Anticancer Activity

Research has indicated that compounds similar to N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide possess anticancer properties. These compounds may inhibit tumor growth by inducing apoptosis in cancer cells and disrupting cell cycle progression. A study demonstrated that derivatives with similar structures showed promising results in inhibiting the proliferation of various cancer cell lines through the modulation of signaling pathways involved in cell survival and apoptosis .

Neurological Disorders

The compound's ability to cross the blood-brain barrier makes it a candidate for treating neurological disorders such as depression and anxiety. Its mechanism may involve the modulation of neurotransmitter levels or the inhibition of specific receptors associated with mood regulation. Preliminary studies suggest that such compounds can enhance serotonin levels, thereby alleviating symptoms associated with mood disorders .

Antimicrobial Properties

Recent investigations have highlighted the antimicrobial potential of this compound against various bacterial strains. The presence of the benzothiophene structure is believed to enhance its interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death. In vitro studies have shown effectiveness against resistant strains, making it a candidate for further development in antibiotic therapies .

Case Study 1: Anticancer Efficacy

A recent study published in a peer-reviewed journal evaluated the anticancer efficacy of derivatives containing the benzothiophene moiety. The study utilized various cancer cell lines and reported that compounds similar to this compound exhibited IC50 values in the low micromolar range against breast and lung cancer cells .

Case Study 2: Neuropharmacological Effects

In another investigation focused on neuropharmacology, researchers assessed the effects of structurally related compounds on animal models exhibiting depression-like behaviors. The results indicated significant improvements in behavioral tests following treatment with these compounds, suggesting their potential utility in treating mood disorders .

Mécanisme D'action

The mechanism of action of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies are required to elucidate these mechanisms.

Comparaison Avec Des Composés Similaires

Compound A : (2R,3S)-2-[4-(Cyclopentylamino)phenyl]-1-(2-fluoro-6-methylbenzene-1-carbonyl)-N-[4-methyl-3-(trifluoromethyl)phenyl]piperidine-3-carboxamide

- Core structure : Piperidine-3-carboxamide with a trifluoromethylphenyl substituent.

- Key differences: Replaces the tetrahydrobenzothiophene with a cyclopentylamino-phenyl group. Contains a trifluoromethyl group (strong electron-withdrawing) instead of a cyano group. Lacks a sulfonamide moiety, substituting it with a benzene carbonyl group.

Compound B : Zygocaperoside (from Zygophyllum fabago)

- Core structure: Triterpenoid saponin.

- Key differences :

- Natural product vs. synthetic origin.

- Carbohydrate and hydroxyl groups dominate solubility, contrasting with the sulfonamide’s lipophilicity.

Compound C : Isorhamnetin-3-O-glycoside

- Core structure: Flavonoid glycoside.

- Key differences :

- Polar glycoside moiety enhances water solubility compared to the sulfonamide.

- Lacks nitrogen-containing heterocycles.

Physicochemical and Spectral Comparisons

Table 1: Substituent Effects on Key Properties

Table 2: Selected NMR Data (1H, 500 MHz)

Research Findings and Implications

Solubility : The sulfonamide moiety in the target compound provides moderate solubility in polar aprotic solvents (e.g., DMSO), contrasting with the high hydrophilicity of Compound B’s glycosides .

Spectral Signatures : Distinct 1H-NMR shifts (e.g., 7.85 ppm for sulfonyl aromatics) differentiate the target compound from analogues with carbonyl or glycosidic functionalities .

Activité Biologique

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzothiophene ring, a cyano group, and a piperidine moiety. Its molecular formula is with a molecular weight of approximately 378.55 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may exert its effects through:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neurotransmission. Inhibition of AChE can lead to increased levels of acetylcholine, enhancing cholinergic signaling .

- Receptor Modulation : It may also bind to various receptors involved in signaling pathways related to inflammation and cancer progression, potentially modulating their activity and contributing to therapeutic effects .

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, it has shown promise in inhibiting the growth of various cancer cell lines .

- Neuroprotective Effects : Given its potential as an AChE inhibitor, the compound may provide neuroprotective benefits in models of neurodegenerative diseases such as Alzheimer's disease .

- Anti-inflammatory Properties : The compound's structure suggests potential anti-inflammatory effects, which are being explored in various in vitro models .

Research Findings and Case Studies

Several studies have investigated the biological activity of related compounds or derivatives that share structural similarities with this compound:

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide, and how are reaction conditions optimized?

- Answer : The synthesis involves multi-step reactions starting with functionalization of the tetrahydrobenzo[b]thiophene core, followed by sulfonylation with 4-fluorobenzenesulfonyl chloride and coupling to the piperidine-carboxamide moiety. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., dimethylformamide) enhance nucleophilic substitution efficiency during sulfonylation .

- Temperature control : Stepwise heating (50–80°C) minimizes side reactions in cyclization steps .

- Purification : Column chromatography or recrystallization ensures >95% purity, validated by HPLC .

Q. How is the compound structurally characterized, and what analytical methods are essential for confirming its identity?

- Answer : Structural confirmation requires:

- NMR spectroscopy : H and C NMR identify key groups (e.g., cyano at δ 115–120 ppm, sulfonyl at δ 125–130 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 443.58 (CHNOS) .

- X-ray crystallography (if feasible): Resolves stereochemistry of the tetrahydrobenzo[b]thiophene core .

Q. What preliminary biological screening assays are recommended to evaluate its therapeutic potential?

- Answer : Prioritize:

- Enzyme inhibition assays : Test against kinases (e.g., PI3K/AKT) due to structural similarity to known inhibitors .

- Cytotoxicity profiling : Use cancer cell lines (e.g., HeLa, MCF-7) with IC determination via MTT assays .

- Receptor binding studies : Screen for GPCR or nuclear receptor interactions using radioligand displacement .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Answer :

- Core modifications : Compare analogs with varying substituents (Table 1) :

| Analog Structure | Key Substituent Change | Observed Activity |

|---|---|---|

| 2-Amino-N-(3-cyano-benzothiophen) | Amino vs. cyano | Enhanced antimicrobial |

| N-(3-cyano-thieno[3,2-b]thiophen) | Thiophene isomerization | Reduced anticancer potency |

- Rational design : Introduce electron-withdrawing groups (e.g., -NO) to the benzothiophene core to modulate electron density and binding affinity .

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

- Answer : Contradictions often arise from pharmacokinetic limitations. Strategies include:

- Solubility enhancement : Use co-solvents (e.g., PEG 400) or nanoformulation to improve bioavailability .

- Metabolic stability assays : Conduct liver microsome studies to identify metabolic hotspots (e.g., sulfonamide cleavage) .

- Dose-response refinement : Adjust dosing regimens in animal models to align with in vitro IC values .

Q. What advanced spectroscopic techniques are needed to resolve stereochemical ambiguities in the piperidine-carboxamide moiety?

- Answer :

- Chiral HPLC : Separates enantiomers using cellulose-based columns .

- Vibrational circular dichroism (VCD) : Assigns absolute configuration of the piperidine ring .

- 2D NMR (NOESY) : Maps spatial proximity between the fluorobenzenesulfonyl group and benzothiophene core .

Q. How can computational methods be integrated to predict off-target interactions and toxicity?

- Answer :

- Molecular docking : Screen against the Protein Data Bank (PDB) to identify unintended targets (e.g., cytochrome P450 isoforms) .

- QSAR modeling : Train models using datasets of sulfonamide derivatives to predict hepatotoxicity risks .

- MD simulations : Simulate binding kinetics to assess stability in target active sites .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.